molecular formula C55H70N2O20 B158932 pentamethylene bis[1-(3,4-dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxy-1H-isoquinoline-2-propionate], dioxalate CAS No. 64228-78-0

pentamethylene bis[1-(3,4-dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxy-1H-isoquinoline-2-propionate], dioxalate

Cat. No.: B158932
CAS No.: 64228-78-0
M. Wt: 1079.1 g/mol
InChI Key: NGJVDNJEQWIMBU-UHFFFAOYSA-N
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Description

Pentamethylene bis[1-(3,4-dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxy-1H-isoquinoline-2-propionate], dioxalate is a useful research compound. Its molecular formula is C55H70N2O20 and its molecular weight is 1079.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

CisAtracurium Oxalate, a non-depolarising neuromuscular blocking agent of the benzylisoquinolinium class, primarily targets cholinergic receptors in motor end-plate neurons . These receptors play a crucial role in neuromuscular transmission, which is essential for muscle contraction.

Mode of Action

CisAtracurium Oxalate acts by binding competitively to the cholinergic receptors, thereby blocking the neurotransmitter action of acetylcholine . This prevents acetylcholine from accessing the receptors, inhibiting the development of an end-plate potential . This action is antagonized by acetylcholinesterase inhibitors such as neostigmine .

Biochemical Pathways

The primary biochemical pathway affected by CisAtracurium Oxalate is the neuromuscular transmission process. By blocking the cholinergic receptors, it inhibits the action of acetylcholine, a key neurotransmitter involved in muscle contraction. This leads to muscle relaxation, which is beneficial in procedures like tracheal intubation, surgery, or mechanical ventilation .

Pharmacokinetics

CisAtracurium Oxalate undergoes rapid nonenzymatic degradation in the bloodstream, a process known as Hofmann elimination . The kidney and liver play a minor role in its elimination, but they are primary pathways for metabolite elimination . The volume of distribution at steady state and total clearance were reported as 0.11 ± 0.04 L/kg and 2.74 ± 0.87 ml/minute/kg, respectively .

Result of Action

The result of CisAtracurium Oxalate’s action is the blockade of neuromuscular transmission, leading to muscle relaxation. This is particularly useful in facilitating tracheal intubation, providing skeletal muscle relaxation during surgery, and aiding mechanical ventilation in the ICU .

Action Environment

The action of CisAtracurium Oxalate can be influenced by various environmental factors. For instance, the onset of its neuromuscular blockade effect can be slower in patients with end-stage renal disease . Furthermore, changes in pH and temperature can affect the rate of its elimination via the Hofmann elimination process . Therefore, patient-specific factors and environmental conditions should be considered when administering this compound.

Properties

IUPAC Name

5-[3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]propanoyloxy]pentyl 3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]propanoate;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H66N2O12.2C2H2O4/c1-56-42-14-12-34(28-44(42)58-3)26-40-38-32-48(62-7)46(60-5)30-36(38)16-20-52(40)22-18-50(54)64-24-10-9-11-25-65-51(55)19-23-53-21-17-37-31-47(61-6)49(63-8)33-39(37)41(53)27-35-13-15-43(57-2)45(29-35)59-4;2*3-1(4)2(5)6/h12-15,28-33,40-41H,9-11,16-27H2,1-8H3;2*(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGJVDNJEQWIMBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC2C3=CC(=C(C=C3CCN2CCC(=O)OCCCCCOC(=O)CCN4CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)OC)OC)OC.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H70N2O20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30867062
Record name Pentamethylene bis[1-(3,4-dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxy-1H-isoquinoline-2-propionate] dioxalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30867062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1079.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64228-78-0
Record name Pentamethylene bis(1-(3,4-dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxy-1H-isoquinoline-2-propionate), dioxalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064228780
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentamethylene bis[1-(3,4-dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxy-1H-isoquinoline-2-propionate] dioxalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30867062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentamethylene bis[1-(3,4-dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxy-1H-isoquinoline-2-propionate], dioxalate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.058.838
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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